2-Cyclohexylidenehydrazinecarboxamide

Overview

Description

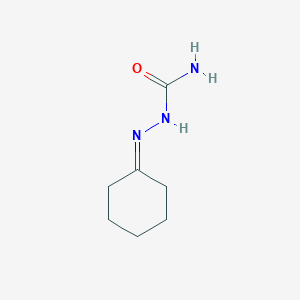

2-Cyclohexylidenehydrazinecarboxamide (CAS: 1589-61-3), also known as cyclohexanal semicarbazone, is a hydrazinecarboxamide derivative with the molecular formula C₇H₁₃N₃O and a molecular weight of 155.2 g/mol . Its structure features a cyclohexylidene group attached to a semicarbazide backbone, which confers unique steric and electronic properties. This compound has been studied for applications in corrosion inhibition and as a precursor in medicinal chemistry due to its structural similarity to bioactive hydrazide derivatives like isoniazid .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexylidenehydrazinecarboxamide can be synthesized through the reaction of cyclohexanone with semicarbazide. The reaction typically involves the condensation of cyclohexanone with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route involving cyclohexanone and semicarbazide is scalable and can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylidenehydrazinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and imine functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms with amine groups.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

2-Cyclohexylidenehydrazinecarboxamide is utilized as a reagent in organic synthesis. It serves as an intermediate in the preparation of various compounds, facilitating the formation of imines and amines through oxidation and reduction reactions.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its derivatives have been studied for effectiveness against various pathogens and cancer cell lines, suggesting promising therapeutic applications.

Corrosion Inhibition

Studies have explored the interactions of this compound with metals in acidic solutions, employing electrochemical impedance spectroscopy (EIS) to evaluate its effectiveness as a corrosion inhibitor. Significant changes at the metal interface were observed when the compound was present, indicating its potential utility in industrial applications .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in drug development. Its interaction with specific molecular targets suggests it may alter enzyme and protein activities, leading to various biological effects.

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, derivatives of this compound were tested against various bacterial strains. The results indicated significant antimicrobial activity, suggesting potential use in developing new antibacterial agents.

Case Study 2: Corrosion Inhibition

A research article detailed the effectiveness of this compound as a corrosion inhibitor for carbon steel in acidic environments. The study employed weight loss measurements and EIS techniques to demonstrate that the compound significantly reduced corrosion rates compared to untreated samples.

Mechanism of Action

The mechanism of action of 2-Cyclohexylidenehydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 2-cyclohexylidenehydrazinecarboxamide and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Structural Features |

|---|---|---|---|---|

| This compound | C₇H₁₃N₃O | 155.2 | Semicarbazide, cyclohexylidene | Chair conformation of cyclohexane ring |

| 2-Cyclopentylidenehydrazine | C₆H₁₁N₃O | 141.17 | Semicarbazide, cyclopentylidene | Envelope conformation of cyclopentane |

| 2-(Pentan-3-ylidene)hydrazinecarboxamide (SP3ONE) | C₆H₁₂N₃O | 142.18 | Semicarbazide, linear alkylidene | Less steric hindrance compared to cyclic analogs |

| 2-(3-Ethoxy-2-hydroxybenzylidene)-N-phenylhydrazinecarboxamide | C₁₆H₁₆N₃O₃ | 298.32 | Aromatic benzylidene, ethoxy, hydroxyl | Enhanced hydrogen bonding capability |

Key Insights :

- Cyclohexylidene vs. Cyclopentylidene : The cyclohexane ring in this compound adopts a chair conformation , providing greater steric stability compared to the envelope conformation of the cyclopentane ring in 2-cyclopentylidenehydrazine . This difference influences solubility and reactivity in solvent-mediated reactions.

- Aromatic vs.

Performance in Corrosion Inhibition

A 2021 study compared the corrosion inhibition efficiency of three hydrazinecarboxamides on mild steel in acidic environments :

| Compound | Inhibition Efficiency (%) | Synergistic Effect with Iodide Ions |

|---|---|---|

| This compound (SCYHEX) | 78.2 ± 2.1 | 92.5 ± 1.8 (with 5 mM KI) |

| 2-(Pentan-3-ylidene)hydrazinecarboxamide (SP3ONE) | 64.5 ± 3.0 | 85.3 ± 2.4 (with 5 mM KI) |

| 2-(Pentan-2-ylidene)hydrazinecarboxamide (SP2ONE) | 58.9 ± 2.8 | 79.6 ± 2.0 (with 5 mM KI) |

Findings :

- SCYHEX outperformed SP3ONE and SP2ONE due to the electron-donating cyclohexylidene group , which enhances adsorption on metal surfaces.

- The synergistic effect with iodide ions improved inhibition efficiency by 15–20% across all compounds, likely due to the formation of stable metal-inhibitor complexes .

Crystallographic and Conformational Differences

- 2-Cyclopentylidenehydrazine : X-ray diffraction revealed an envelope conformation of the cyclopentane ring, with the semicarbazone group being planar. This contrasts with the chair conformation of SCYHEX, which may reduce reactivity in sterically demanding reactions .

- Aromatic Analogs : Compounds like (E)-2-{(2-hydroxynaphthalen-1-yl)methylene}hydrazinecarboxamide exhibit extended π-conjugation, which increases thermal stability but may reduce solubility in polar solvents .

Biological Activity

Overview

2-Cyclohexylidenehydrazinecarboxamide, also known as cyclohexanone semicarbazone, is an organic compound with significant biological activity. Its molecular formula is CHNO, and it possesses a variety of functional groups that contribute to its reactivity and potential therapeutic effects. This compound has been studied for its antimicrobial and anticancer properties, among other biological activities.

The synthesis of this compound typically involves the condensation reaction between cyclohexanone and semicarbazide in the presence of a base such as sodium acetate. The reaction can be performed in aqueous or alcoholic media at room temperature or slightly elevated temperatures.

Chemical Properties:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various hydrazinecarboxamides, this compound demonstrated effectiveness against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The compound's ability to target specific signaling pathways involved in cancer progression makes it a candidate for further development as an anticancer agent.

Case Studies

-

Corrosion Inhibition Study :

A recent study investigated the use of this compound as a corrosion inhibitor for mild steel in acidic environments. The results indicated that the compound could suppress corrosion rates significantly, achieving up to 97% efficiency when combined with iodide ions. This study highlights the compound's versatility beyond biological applications, suggesting potential industrial uses . -

Synergistic Effects with Iodide Ions :

The interaction of this compound with iodide ions was examined, revealing enhanced corrosion inhibition due to synergistic effects. Theoretical calculations suggested strong covalent interactions between the inhibitor and iron, indicating a complex mechanism that could be further explored for both corrosion protection and biological applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It binds to enzymes and proteins, altering their activity and leading to various biological effects:

- Antimicrobial Mechanism : Disruption of cell wall synthesis and metabolic inhibition.

- Anticancer Mechanism : Induction of apoptosis through caspase activation and inhibition of proliferative signaling pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Versatile applications in biology and industry |

| Cyclohexanone semicarbazide | Moderate | No | Primarily used as a reagent |

| Hydrazine derivatives | Variable | Yes | Varies widely based on structure |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclohexylidenehydrazinecarboxamide, and what key reagents are involved?

- Methodological Answer : The compound is typically synthesized via condensation reactions between cyclohexanone derivatives and hydrazinecarboxamide. A common approach involves reacting thiosemicarbazide with cyclohexanone under acidic or neutral conditions. For example, substituted alkenylidene-hydrazinecarbothioamides are prepared by reacting aldehydes with thiosemicarbazides . Key reagents include cyclohexanone (or substituted aldehydes), hydrazine derivatives (e.g., thiosemicarbazide), and solvents like ethanol or methanol. Reaction optimization may require pH control (e.g., acetic acid catalysis) and reflux conditions (60–80°C for 4–6 hours).

Q. How is the structural conformation of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, studies show that the cyclohexane ring in related hydrazinecarboxamide derivatives adopts an envelope conformation , with the CH₂ group as the flap. The semicarbazone moiety is planar, with deviations <0.03 Å . Key parameters include:

- Data-to-parameter ratio : ≥20:1 for reliable refinement.

- Hydrogen bonding : N–H⋯O and N–H⋯N interactions stabilize the crystal lattice .

Complementary techniques like FT-IR (N–H stretching at ~3200 cm⁻¹) and NMR (¹³C signals for carbonyl groups at ~160 ppm) further confirm functional groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural analysis?

- Methodological Answer : Contradictions (e.g., unexpected NMR peaks or IR bands) often arise from tautomerism, impurities, or polymorphism. Systematic strategies include:

- Tautomer identification : Use temperature-dependent NMR or computational modeling (DFT) to assess equilibrium between keto-enol or imine-enamine forms.

- Recrystallization : Vary solvents (e.g., DMF vs. ethanol) to isolate polymorphs, followed by SC-XRD .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion consistency with theoretical m/z.

- Cross-validate with literature : Compare hydrogen-bonding patterns (e.g., R-factor <0.05 in SC-XRD) .

Q. What are the implications of supramolecular interactions on the physicochemical properties of this compound?

- Methodological Answer : Hydrogen bonding and π-stacking govern solubility, stability, and bioactivity. For instance:

- Crystal packing : N–H⋯O/N interactions form 2D sheets parallel to the ab plane, reducing solubility in non-polar solvents .

- Thermal stability : Stronger intermolecular forces correlate with higher melting points (e.g., 225°C for closely related compounds ).

- Bioactivity : Planar semicarbazone moieties enhance DNA intercalation potential, as seen in furo-imidazo derivatives .

Q. How can synthetic yields be improved for hydrazinecarboxamide derivatives under green chemistry principles?

- Methodological Answer :

- Catalyst optimization : Replace traditional acids (e.g., H₂SO₄) with biodegradable ionic liquids or montmorillonite K10 clay.

- Solvent selection : Use water or ethanol (renewable, low toxicity) instead of DMF.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >80% .

- Waste management : Neutralize acidic/byproduct streams with NaHCO₃ and segregate hazardous waste per protocols for hydrazine derivatives .

Properties

IUPAC Name |

(cyclohexylideneamino)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5H2,(H3,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDDDHJBINUIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=O)N)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075094 | |

| Record name | 2-Cyclohexylidenehydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1589-61-3 | |

| Record name | Cyclohexanone, semicarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1589-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, semicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001589613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone semicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexylidenehydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanal semicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.